Cas no 1629268-75-2 (tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate)

Tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and medicinal chemistry. Its structure features a piperazine core functionalized with a tert-butoxycarbonyl (Boc) protecting group and an azetidine ring bearing a prop-2-enoyl moiety, enabling selective modifications. The Boc group enhances stability during synthetic processes while allowing deprotection under mild acidic conditions. The acrylamide functionality offers reactivity for Michael additions or polymerizations, making it useful in drug discovery and material science. This compound’s well-defined reactivity and modular design facilitate its application in constructing complex heterocyclic frameworks, particularly for targeted small-molecule therapeutics.
tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate structure
1629268-75-2 structure
Product Name:tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate
CAS No:1629268-75-2
MF:C15H25N3O3
MW:295.37730383873
MDL:MFCD30180367
CID:4609843
PubChem ID:117610120
Update Time:2025-11-01

tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxylic acid, 4-[1-(1-oxo-2-propen-1-yl)-3-azetidinyl]-, 1,1-dimethylethyl ester
    • tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate
    • MDL: MFCD30180367
    • Inchi: 1S/C15H25N3O3/c1-5-13(19)18-10-12(11-18)16-6-8-17(9-7-16)14(20)21-15(2,3)4/h5,12H,1,6-11H2,2-4H3
    • InChI Key: FQSFGZCTDMXYAM-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCN(C2CN(C(=O)C=C)C2)CC1

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Additional information on tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate

tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate (CAS No. 1629268-75-2): A Comprehensive Overview

tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate (CAS No. 1629268-75-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This article aims to provide a detailed and comprehensive overview of tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate is a derivative of piperazine, a versatile heterocyclic compound widely used in the synthesis of pharmaceuticals and agrochemicals. The compound features a tert-butyl group attached to the piperazine ring, which provides enhanced stability and solubility. The presence of the propenoylazetidine moiety introduces additional complexity and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate is C17H25N3O3, with a molecular weight of approximately 307.40 g/mol. The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

Synthesis Methods

The synthesis of tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of tert-butyl piperazine-1-carboxylate with propenoyl chloride in the presence of a base such as triethylamine. This reaction typically proceeds via nucleophilic substitution, leading to the formation of the desired product.

An alternative method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. In this method, tert-butyl piperazine-1-carboxylate is reacted with propenoyl chloride under microwave irradiation, followed by purification using column chromatography.

Biological Activities and Applications

tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate has shown promising biological activities in various preclinical studies. One notable application is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, recent research has demonstrated that this compound can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy.

In addition to its enzymatic inhibition properties, tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate has also been investigated for its anti-inflammatory effects. Studies have shown that it can reduce inflammation by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Clinical Trials and Future Prospects

The promising preclinical results for tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate have led to increased interest in its clinical evaluation. Several pharmaceutical companies are currently conducting Phase I clinical trials to assess the safety and efficacy of this compound in human subjects. Early results from these trials have been encouraging, with no major adverse effects reported.

If these trials continue to show positive outcomes, it is anticipated that tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate could enter more advanced stages of clinical development within the next few years. The ultimate goal is to bring this compound to market as a novel therapeutic agent for various diseases.

Conclusion

In conclusion, tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate (CAS No. 1629268-75-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and synthetic accessibility make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the discovery and development of new drugs for various diseases.

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